molecular formula C11H19NO6 B15290668 O-methylmalonyl-L-carnitine

O-methylmalonyl-L-carnitine

Cat. No.: B15290668
M. Wt: 261.27 g/mol
InChI Key: XROYFEWIXXCPAW-BRFYHDHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-methylmalonyl-L-carnitine (Chemical Formula: C 11 H 19 NO 6 , Average Molecular Weight: 261.274 g/mol) is an organic compound belonging to the class of acyl carnitines . These compounds are esters formed from fatty acids and L-carnitine, which play a central role in intermediary metabolism. As a research standard, this compound is critical for metabolomics studies, particularly in the investigation of inborn errors of metabolism. Its primary research value lies in its function as a biomarker. This compound is a derivative of methylmalonic acid, and its detection and quantification are essential in the study of isolated methylmalonic acidemia (MMA) . This is a group of genetic disorders characterized by the failure to convert methylmalonyl-CoA to succinyl-CoA, leading to a dangerous accumulation of metabolites . Newborn screening for this and related conditions often relies on analyzing the concentration of specific acylcarnitines, such as propionylcarnitine (C3), from dried blood spots . The presence and ratio of related compounds like this compound can provide deeper insights for diagnostic confirmation and research into disease mechanisms. The mechanism of action for acyl carnitines, in general, involves the transport of acyl groups across the inner mitochondrial membrane for β-oxidation, a key process for energy production . In the context of metabolic diseases, the accumulation of specific acylcarnitines in tissues and biofluids is a hallmark of dysfunctional metabolic pathways, providing a measurable indicator of enzymatic blocks . This product is presented as a high-purity chemical standard to support such analytical efforts. It is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most current findings on acylcarnitine profiling in metabolic disease research.

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(3R)-3-(2-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H19NO6/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16)/t7?,8-/m1/s1

InChI Key

XROYFEWIXXCPAW-BRFYHDHCSA-N

Isomeric SMILES

CC(C(=O)O)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CC(C(=O)O)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methylmalonyl-L-carnitine typically involves the esterification of methylmalonic acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

O-methylmalonyl-L-carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other derivatives .

Scientific Research Applications

O-methylmalonyl-L-carnitine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-methylmalonyl-L-carnitine involves its role as a metabolite in various biochemical pathways. It is involved in the catabolism of branched-chain amino acids and fatty acids. The compound acts by facilitating the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy production .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and molecular differences between O-methylmalonyl-L-carnitine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Group Characteristics Key Functional Groups
This compound C₁₁H₁₉NO₆* ~261.28* Methylmalonyl (3-carbon dicarboxylic acid with methyl branch) Ester, quaternary ammonium, carboxyl
Malonyl-L-carnitine C₁₀H₁₇NO₆ 247.25 Malonyl (3-carbon dicarboxylic acid) Ester, quaternary ammonium, carboxyl
Palmitoyl-L-carnitine C₂₃H₄₅NO₄ 399.61 Palmitoyl (16-carbon saturated acyl chain) Ester, quaternary ammonium
Oleoyl-L-carnitine C₂₅H₄₇NO₄ 425.64 Oleoyl (18-carbon monounsaturated acyl chain) Ester, quaternary ammonium, double bond
Glutaryl-L-carnitine C₁₂H₂₁NO₇ 291.30 Glutaryl (5-carbon dicarboxylic acid) Ester, quaternary ammonium, carboxyl

*Inferred from malonyl-L-carnitine (C₁₀H₁₇NO₆) with an additional methyl group.

Functional and Metabolic Differences

Role in Mitochondrial Transport :

  • Short-chain acylcarnitines (e.g., malonyl-, methylmalonyl-) are less efficient in mitochondrial membrane translocation compared to medium- or long-chain derivatives (e.g., palmitoyl-, oleoyl-) due to reduced hydrophobicity .
  • Malonylcarnitine and methylmalonylcarnitine may act as inhibitors of carnitine palmitoyltransferase 1 (CPT1), regulating fatty acid oxidation rates .

Biomarker Significance :

  • Elevated malonylcarnitine is associated with malonic aciduria, while methylmalonylcarnitine is linked to methylmalonic acidemia, reflecting distinct enzymatic defects (malonyl-CoA decarboxylase vs. methylmalonyl-CoA mutase) .
  • Long-chain acylcarnitines (e.g., palmitoyl-, oleoyl-) accumulate in disorders like carnitine palmitoyltransferase II deficiency .

Synthesis and Degradation :

  • Methylmalonyl-CoA, the precursor of this compound, is derived from propionyl-CoA metabolism, whereas malonyl-CoA originates from acetyl-CoA carboxylation .
  • Degradation pathways differ: methylmalonylcarnitine is metabolized via vitamin B₁₂-dependent enzymes, whereas malonylcarnitine requires decarboxylases .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying O-methylmalonyl-L-carnitine in biological samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to account for matrix effects and improve precision. Validate the method using calibration curves in relevant matrices (plasma, urine) and assess recovery rates (85–115%) and intra-/inter-day variability (<15%) . For preliminary screening, enzymatic assays (e.g., L-carnitine acetyltransferase-based protocols) can be adapted but may require optimization for specificity due to structural similarities among acylcarnitines .

Q. How can researchers synthesize this compound for in vitro studies?

  • Methodological Answer : Employ a two-step synthesis:

Esterification : React L-carnitine with methylmalonyl-CoA or its activated derivative (e.g., methylmalonyl chloride) under anhydrous conditions.

Purification : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to isolate the product. Validate purity (>95%) via NMR (e.g., ¹H and ¹³C spectra for ester linkage confirmation) and high-resolution mass spectrometry (HRMS) .

Q. What biological roles are hypothesized for this compound in mitochondrial metabolism?

  • Methodological Answer : Investigate its role in the carnitine shuttle by:

  • In vitro assays : Measure transport kinetics using isolated mitochondria and radiolabeled substrates.
  • Knockdown models : Use siRNA targeting carnitine palmitoyltransferase (CPT) isoforms to assess functional dependence.
  • Metabolomic profiling : Compare acylcarnitine profiles in CPT-deficient cell lines vs. wild-type under varying fatty acid loads .

Advanced Research Questions

Q. How do contradictory findings on this compound’s accumulation in metabolic disorders arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from:

  • Pre-analytical variability : Differences in sample handling (e.g., fasting vs. postprandial states, anticoagulants used). Standardize protocols per CLSI guidelines .
  • Assay specificity : Cross-reactivity in immunoassays vs. LC-MS specificity. Validate using synthetic standards and spike-recovery experiments .
  • Population heterogeneity : Stratify cohorts by age, sex, and comorbidities. Use multivariate regression to adjust for confounding variables .

Q. What experimental designs are optimal for studying this compound’s interaction with peroxisome proliferator-activated receptors (PPARs)?

  • Methodological Answer :

  • Ligand-binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd).
  • Transcriptional activity : Transfect HEK293 cells with PPAR-γ luciferase reporters and treat with this compound (1–100 µM). Normalize to Rosiglitazone as a positive control .
  • Gene silencing : Combine PPAR-γ siRNA with metabolomic profiling to identify downstream targets .

Q. How can researchers differentiate this compound’s effects from other short-chain acylcarnitines in disease models?

  • Methodological Answer :

  • Isotope tracing : Use ¹³C-labeled glucose or fatty acids to track incorporation into specific acylcarnitines via LC-MS.
  • Pharmacological inhibition : Apply etomoxir (CPT1 inhibitor) to isolate mitochondrial vs. peroxisomal contributions.
  • Machine learning : Train classifiers on metabolomic datasets to identify unique biomarker patterns .

Key Considerations for Experimental Design

  • Sample Preparation : Avoid freeze-thaw cycles; use protease inhibitors for biological samples .
  • Ethical Compliance : For human studies, obtain IRB approval and document informed consent .
  • Data Reproducibility : Share raw datasets and analysis pipelines via repositories like Zenodo or Figshare .

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